molecular formula C26H23N3O2 B12337374 (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one

(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one

Cat. No.: B12337374
M. Wt: 409.5 g/mol
InChI Key: ZFYIYLALLZECSE-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Ether Formation: The quinoline derivative is then reacted with a suitable phenol derivative to form the quinolin-2-ylmethoxy group.

    Aldol Condensation: The final step involves an aldol condensation between the quinolin-2-ylmethoxyphenyl aldehyde and a pyridine derivative in the presence of a base to form the (E)-enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the quinoline and pyridine rings.

Mechanism of Action

The mechanism of action of (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline and pyridine rings could facilitate binding to DNA or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with a pyridin-3-yl group.

    (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-2-yl)prop-2-en-1-one: Similar structure but with a pyridin-2-yl group.

Uniqueness

The uniqueness of (E)-1-(4-((quinolin-2-yl)methoxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one lies in its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C26H23N3O2/c1-29(2)17-24(19-13-15-27-16-14-19)26(30)21-8-11-23(12-9-21)31-18-22-10-7-20-5-3-4-6-25(20)28-22/h3-17H,18H2,1-2H3/b24-17+

InChI Key

ZFYIYLALLZECSE-JJIBRWJFSA-N

Isomeric SMILES

CN(C)/C=C(\C1=CC=NC=C1)/C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3

Canonical SMILES

CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.